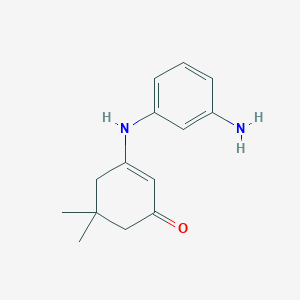

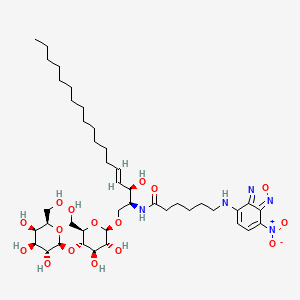

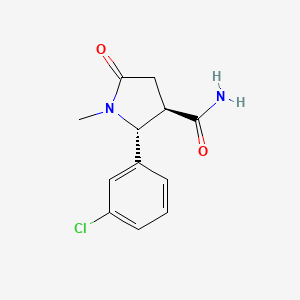

3-((3-氨基苯基)氨基)-5,5-二甲基环己-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Aminophenyl is a derivative of phenol and is an aromatic amine . It is one of the three monoamine derivatives of biphenyl and is a colorless solid . Cyclohexenone is a ketone derivative of cyclohexene and is used in various organic syntheses.

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, 3-Aminophenylboronic acid can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .Molecular Structure Analysis

The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3’-Aminoacetophenone have been studied. For example, its density is 1.1±0.1 g/cm3, boiling point is 290.3±13.0 °C at 760 mmHg, and it has an enthalpy of vaporization of 53.0±3.0 kJ/mol .科学研究应用

抗菌应用

已合成类似于 3-((3-氨基苯基)氨基)-5,5-二甲基环己-2-烯-1-酮 的化合物并评估了它们的抗菌性能。这些化合物包括各种取代的苯磺酰胺和二甲基环己亚甲基衍生物,已显示出显着的抗菌和抗真菌活性。对各种革兰氏阳性菌、革兰氏阴性菌和真菌评估了抗菌活性,结果表明其中一些化合物比参考药物表现出更高的效力 (Ghorab, Soliman, Alsaid, & Askar, 2017).

结构和共结晶研究

该化合物已参与结构和共结晶研究。在一个实例中,在涉及 5,5-二甲基环己烷-1,3-二酮和其他反应物的反应期间形成了化学计量共晶体。该共晶体由反应产物及其早期前体之一组成,突出了该化合物在复杂分子结构中的潜在作用 (Cruz 等人,2006).

抗惊厥活性和毒性分析

已检查该化合物的衍生物的抗惊厥活性和毒性。确定了 X 射线晶体结构与它们在小鼠和大鼠中的生物活性相关。该研究提供了对类似物的抗惊厥活性和潜在毒性的见解,为药物化学提供了有价值的信息 (Jackson 等人,2012).

分子对接和光谱分析

对该化合物的衍生物进行了广泛的实验和理论光谱学研究。该研究包括 NMR、FT-拉曼、FT-IR 和紫外可见光谱,以及密度泛函理论 (DFT) 计算。该研究深入探讨了该化合物的电子结构、电荷分布和分子相互作用,有助于了解其物理化学性质和潜在的药物应用 (Fatima 等人,2021).

作用机制

Target of Action

The primary target of 3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is Cereblon . Cereblon is a protein that plays a crucial role in the development of protein degrader building blocks .

Mode of Action

3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one interacts with its target, Cereblon, by binding to it. This compound contains a terminal amine group, which allows for rapid conjugation of carboxyl-containing linkers . This interaction leads to changes in the protein structure and function.

Biochemical Pathways

The biochemical pathways affected by 3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one are primarily related to protein degradation . The compound’s interaction with Cereblon can lead to the development of protein degrader building blocks , affecting the downstream effects of protein synthesis and degradation pathways.

Result of Action

The molecular and cellular effects of 3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one’s action primarily involve changes in protein structure and function. By interacting with Cereblon, this compound can influence the development of protein degrader building blocks , potentially leading to changes in protein synthesis and degradation processes.

安全和危害

The safety and hazards of similar compounds have been documented in their respective safety data sheets . For example, 2,2-Bis(3-amino-4-hydroxyphenyl) hexafluoropropane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation .

未来方向

属性

IUPAC Name |

3-(3-aminoanilino)-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-4-10(15)6-11/h3-7,16H,8-9,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHGVBLKVBWMMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=CC(=C2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-Aminophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)

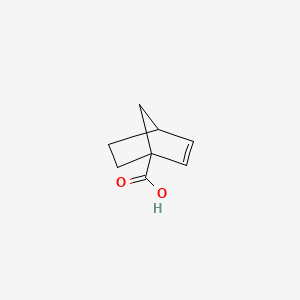

![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)

![8-(4-Chlorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2575337.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2575343.png)

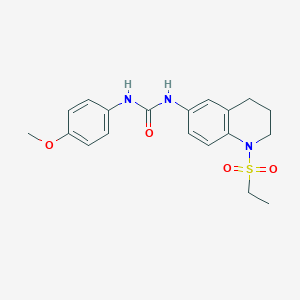

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)